

# Technical Guide: N-(3,4-dimethoxyphenethyl)formamide

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## Compound of Interest

Compound Name:	<i>N</i> -(3,4-dimethoxyphenethyl)formamide
Cat. No.:	B143142

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## Introduction

**N-(3,4-dimethoxyphenethyl)formamide**, also known by its IUPAC name *N*-[2-(3,4-dimethoxyphenyl)ethyl]formamide, is a formamide derivative of the biogenic amine homolog 3,4-dimethoxyphenethylamine (DMPEA). While not extensively studied for its own biological activity, this compound holds significant relevance in the pharmaceutical industry. It is primarily recognized as a process-related impurity generated during the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[\[1\]](#)

Given its role as a critical impurity, the accurate synthesis, identification, and quantification of **N-(3,4-dimethoxyphenethyl)formamide** are essential for quality control and regulatory compliance in the manufacturing of Tetrabenazine.[\[1\]](#) This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and characterization data for use as a reference standard.

## Core Properties

The physical and chemical properties of **N-(3,4-dimethoxyphenethyl)formamide** are summarized below. These data are essential for its handling, characterization, and purification.

## Physical and Chemical Data

Property	Value	Reference(s)
CAS Number	14301-36-1	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	209.24 g/mol	<a href="#">[3]</a>
Appearance	White to off-white low-melting solid	[N/A]
Melting Point	34-35 °C	<a href="#">[4]</a>
Boiling Point	210-212 °C @ 1 Torr	<a href="#">[4]</a>
Solubility	Slightly soluble in Chloroform and DMSO	[N/A]
Density (Predicted)	~1.084 g/cm <sup>3</sup>	[N/A]

## Structural and Identification Data

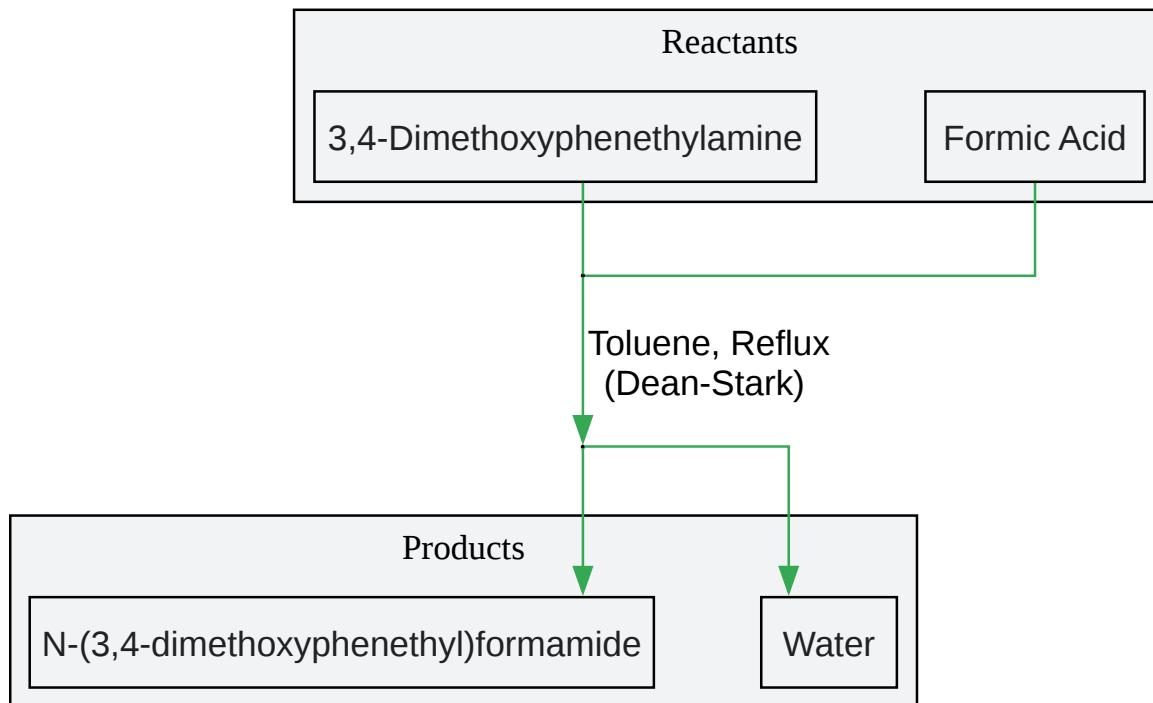
Identifier	Value	Reference(s)
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	<a href="#">[3]</a>
Synonyms	N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982	<a href="#">[4]</a>
Canonical SMILES	COC1=C(C=C(C=C1)CCNC=O)OC	<a href="#">[4]</a>
InChI Key	WUZNVFUYFDVUIC-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis and Characterization

The synthesis of **N-(3,4-dimethoxyphenethyl)formamide** is most practically achieved through the N-formylation of its corresponding primary amine, 3,4-dimethoxyphenethylamine.

## Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the amine attacks the carbonyl carbon of formic acid, followed by dehydration to yield the final formamide product.



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**Figure 1.** Synthetic pathway for N-formylation.

## Experimental Protocol: N-Formylation of 3,4-dimethoxyphenethylamine

This procedure is adapted from a general and practical method for the N-formylation of primary amines using aqueous formic acid.

Materials:

- 3,4-Dimethoxyphenethylamine (1.0 eq)

- Aqueous Formic Acid (85%) (1.2 eq)
- Toluene
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus
- Magnetic stirrer and heating mantle

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.
- Reagent Addition: Add aqueous formic acid (85%, 1.2 eq) to the mixture.
- Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.

## Analytical Characterization

For use as a reference standard, the synthesized product must be thoroughly characterized. The compound is typically analyzed by HPLC and LC-MS for purity and identity confirmation.[\[1\]](#) Key spectroscopic data are provided below.

### 3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	<sup>13</sup> C NMR (CDCl <sub>3</sub> )
Chemical Shift ( $\delta$ ) ppm	Chemical Shift ( $\delta$ ) ppm
~ 8.15 (s, 1H, -CHO)	~ 161.0 (-CHO)
~ 6.80 (d, 1H, Ar-H)	~ 149.0 (Ar-C)
~ 6.75 (m, 2H, Ar-H)	~ 147.8 (Ar-C)
~ 5.80 (br s, 1H, -NH)	~ 131.5 (Ar-C)
~ 3.86 (s, 6H, 2 x -OCH <sub>3</sub> )	~ 120.8 (Ar-CH)
~ 3.50 (q, 2H, -CH <sub>2</sub> -NH)	~ 112.0 (Ar-CH)
~ 2.78 (t, 2H, Ar-CH <sub>2</sub> -)	~ 111.3 (Ar-CH)
~ 55.9 (-OCH <sub>3</sub> )	
~ 41.0 (-CH <sub>2</sub> -NH)	
~ 35.0 (Ar-CH <sub>2</sub> -)	

(Note: Exact chemical shifts may vary based on solvent and concentration. Data are predicted based on typical values for similar structures.)

### 3.3.2 Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3300	N-H Stretch (Amide)
~ 2930, 2840	C-H Stretch (Aliphatic)
~ 1670	C=O Stretch (Amide I)
~ 1515	Aromatic C=C Stretch
~ 1260, 1030	C-O Stretch (Methoxy)

(Note: Data are predicted based on typical values for formamides and methoxy-substituted aromatic compounds.)

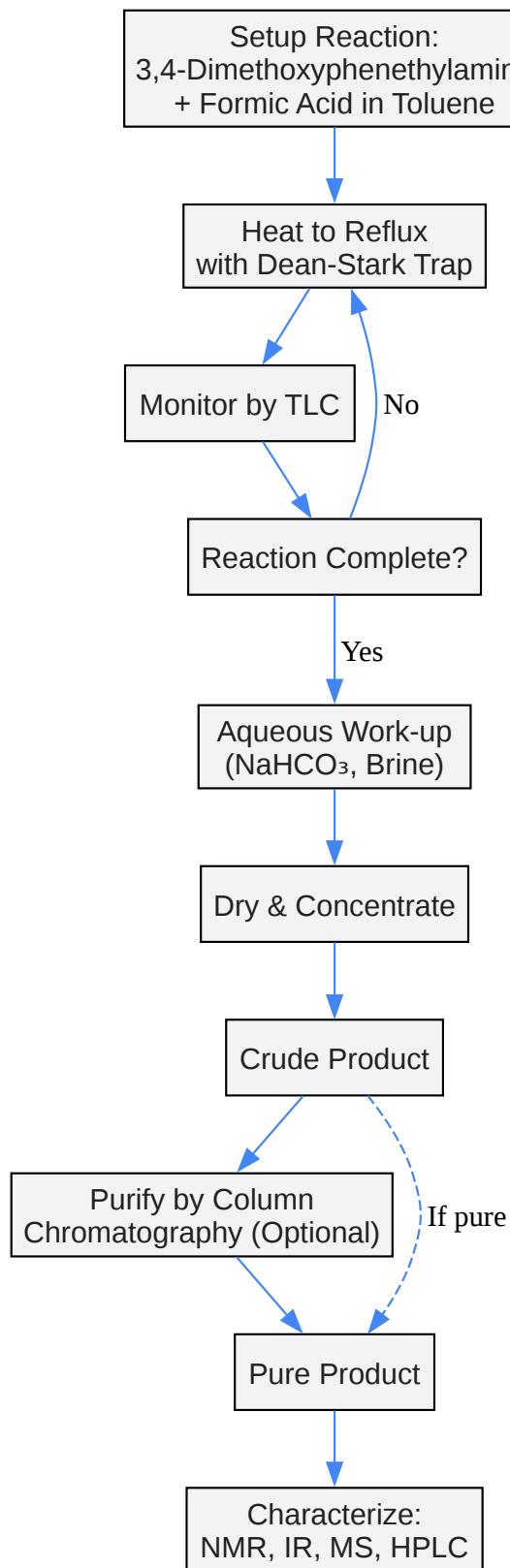
### 3.3.3 Mass Spectrometry (MS)

m/z Value	Assignment
209.1	$[M]^+$ (Molecular Ion)
164.1	$[M - CHO - H_2]^+$
151.1	$[M - NH_2CHO - CH_2]^+$ (Tropylium ion fragment)

(Note: Fragmentation pattern is predicted based on common pathways for N-substituted phenethylamines.)

## Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression designed to ensure the purity and identity of the final compound.

[Click to download full resolution via product page](#)**Figure 2.** General experimental workflow.

## Conclusion

**N-(3,4-dimethoxyphenethyl)formamide** serves as a crucial reference material in the pharmaceutical industry for the quality control of Tetrabenazine. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Adherence to these methodologies will enable researchers and drug development professionals to reliably produce and identify this compound, ensuring the purity and safety of the final active pharmaceutical ingredient.

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## References

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